Cas no 307524-05-6 (N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide)

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide is a specialized sulfonamide derivative featuring a 1,3,4-thiadiazole core and a nitrobenzamide moiety. Its structural design confers potential biological activity, particularly in medicinal and agrochemical applications. The presence of the sulfamoyl group enhances binding affinity to target proteins, while the nitrobenzamide component may contribute to electron-withdrawing effects, influencing reactivity. This compound is of interest in research settings for its potential as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors or antimicrobial agents. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in pharmaceutical and chemical development.
N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide structure
307524-05-6 structure
Product name:N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide
CAS No:307524-05-6
MF:C17H15N5O5S2
MW:433.461500406265
CID:6123295
PubChem ID:1555455

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide
    • N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-nitrobenzamide
    • Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-nitro-
    • N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
    • SR-01000416621
    • N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-nitrobenzamide
    • Oprea1_749133
    • 307524-05-6
    • SR-01000416621-1
    • AB00684016-01
    • N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide
    • AKOS000532881
    • F0012-0840
    • Oprea1_040347
    • CBDivE_007805
    • Inchi: 1S/C17H15N5O5S2/c1-2-15-19-20-17(28-15)21-29(26,27)14-9-5-12(6-10-14)18-16(23)11-3-7-13(8-4-11)22(24)25/h3-10H,2H2,1H3,(H,18,23)(H,20,21)
    • InChI Key: NJVSQXJQMHECJN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(NC2=NN=C(CC)S2)(=O)=O)C=C1)(=O)C1=CC=C([N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 433.05146094g/mol
  • Monoisotopic Mass: 433.05146094g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 184Ų

Experimental Properties

  • Density: 1.559±0.06 g/cm3(Predicted)
  • pka: 5.23±0.50(Predicted)

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0012-0840-30mg
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0012-0840-5μmol
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0012-0840-2mg
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0012-0840-10mg
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0012-0840-15mg
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6 90%+
15mg
$89.0 2023-05-17
A2B Chem LLC
BA74174-50mg
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6
50mg
$504.00 2024-04-20
A2B Chem LLC
BA74174-10mg
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6
10mg
$291.00 2024-04-20
Life Chemicals
F0012-0840-20mg
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0012-0840-40mg
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0012-0840-2μmol
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
307524-05-6 90%+
2μl
$57.0 2023-05-17

Additional information on N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide

Comprehensive Overview of N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide (CAS No. 307524-05-6)

The compound N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide, identified by its CAS number 307524-05-6, is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique structural framework combining a 1,3,4-thiadiazole ring, a sulfamoylphenyl group, and a 4-nitrobenzamide moiety, making it a subject of interest for its potential biological activities. Researchers are particularly intrigued by its possible applications in drug discovery, given its structural similarity to known bioactive compounds.

In recent years, the demand for novel sulfonamide derivatives and thiadiazole-based compounds has surged, driven by their versatility in medicinal chemistry. The CAS 307524-05-6 compound aligns with this trend, as its sulfamoyl and nitrobenzamide functionalities are often associated with antimicrobial, anti-inflammatory, and enzyme inhibitory properties. These characteristics make it a promising candidate for further investigation in targeted therapies, especially in the context of antibiotic resistance—a pressing global health concern.

From a synthetic chemistry perspective, the preparation of N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide involves multi-step organic reactions, including condensation and sulfonylation processes. Its molecular weight and solubility profile are critical parameters for formulation scientists, particularly when exploring its bioavailability. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring purity and consistency for research purposes.

The agrochemical sector has also shown interest in CAS 307524-05-6, as thiadiazole derivatives are known to exhibit herbicidal and fungicidal activities. With increasing emphasis on sustainable agriculture, researchers are evaluating this compound's potential to serve as a template for developing eco-friendly crop protection agents. Its nitrobenzamide component, in particular, may contribute to novel modes of action against plant pathogens, addressing gaps in current pest management strategies.

In the context of drug design, computational studies have highlighted the hydrogen-bonding capacity and electrostatic interactions of 307524-05-6, suggesting its suitability for targeting specific protein receptors. Molecular docking simulations have further reinforced its potential as a lead compound for diseases involving enzymatic dysregulation. These insights are invaluable for researchers navigating the complexities of structure-activity relationships (SAR) in modern pharmacology.

Environmental and toxicological assessments of N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide are ongoing, with preliminary data indicating moderate biodegradability under controlled conditions. Regulatory compliance and green chemistry principles are integral to its development, ensuring alignment with global safety standards. Stakeholders are particularly attentive to its ecotoxicological profile, given the increasing scrutiny of chemical persistence in ecosystems.

As the scientific community continues to explore CAS 307524-05-6, collaborations between academia and industry are expected to accelerate its translational potential. Key questions frequently searched in databases include: "What are the synthetic routes for 307524-05-6?" and "How does the nitrobenzamide group influence bioactivity?" Addressing these queries not only enhances understanding but also fosters innovation in related chemical domains. Future research may focus on optimizing its pharmacokinetic properties or derivatizing its core structure for enhanced specificity.

In summary, N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-4-nitrobenzamide represents a compelling case study in interdisciplinary chemical research. Its dual relevance to pharmaceuticals and agrochemicals, combined with its structurally intriguing features, positions it as a molecule of enduring scientific interest. As advancements in high-throughput screening and cheminformatics evolve, this compound may unlock new avenues for addressing unmet medical and agricultural challenges.

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